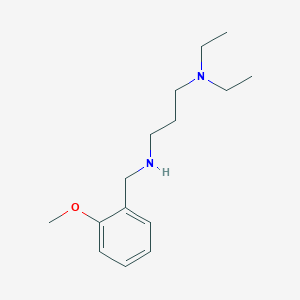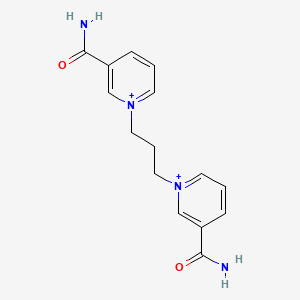![molecular formula C15H16N4O4S B12487584 2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12487584.png)
2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, an acetylamino group, and a sulfanyl linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a multi-step process involving the condensation of urea with β-ketoesters under acidic conditions.
Introduction of the Acetylamino Group: The acetylamino group is introduced by acetylation of the amino group on the pyrimidine ring using acetic anhydride.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.
Attachment of the N-(4-methylphenyl)acetamide Moiety: The final step involves the coupling of the sulfanyl-pyrimidine derivative with 4-methylphenyl acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrimidine ring.
Substitution: Various acyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group and the pyrimidine ring are key functional groups that enable binding to these targets. The sulfanyl linkage may also play a role in modulating the compound’s activity by influencing its electronic properties and stability.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups and structural features. The presence of the acetylamino group, the pyrimidine ring, and the sulfanyl linkage provides a distinct set of chemical properties and biological activities that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C15H16N4O4S |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-[(5-acetamido-4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H16N4O4S/c1-8-3-5-10(6-4-8)17-11(21)7-24-15-18-13(22)12(14(23)19-15)16-9(2)20/h3-6,12H,7H2,1-2H3,(H,16,20)(H,17,21)(H,18,19,22,23) |
Clave InChI |
YKFVQQXVYMFNMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(C(=O)N2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(methylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12487501.png)
![[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-fluoro-4-methylbenzoate](/img/structure/B12487504.png)
![2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-5-iodobenzamide](/img/structure/B12487511.png)
![5-(3-bromophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12487514.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]phenyl}acetamide](/img/structure/B12487519.png)
![2-[(4-Chlorophenyl)(4-methyl-1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B12487527.png)
![4-(propan-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12487534.png)
![1-Ethyl-3-[4-(phenylcarbonyl)phenyl]thiourea](/img/structure/B12487537.png)


![2-[4-(propan-2-yloxy)phenoxy]-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B12487552.png)
![2-phenyl-N-[(phenylacetyl)oxy]acetamide](/img/structure/B12487564.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12487594.png)
